(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid
Description
(2E)-3-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid is a pyrazole-based acrylic acid derivative with a 2-chlorobenzyl substituent. The compound features a 1H-pyrazole core substituted at position 1 with a 2-chlorobenzyl group, at positions 3 and 5 with methyl groups, and at position 4 with an (2E)-acrylic acid moiety.
Pyrazole derivatives are widely studied in medicinal and agrochemical research due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-13(7-8-15(19)20)11(2)18(17-10)9-12-5-3-4-6-14(12)16/h3-8H,9H2,1-2H3,(H,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGHWABJBZCCR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with 2-Chlorobenzyl Group: The pyrazole ring is then subjected to a nucleophilic substitution reaction with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Acrylic Acid Moiety: The final step involves the condensation of the substituted pyrazole with acrylic acid or its derivatives under suitable conditions, such as the use of a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrazole derivatives, including (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .
Polymer Synthesis
This compound can serve as a monomer in polymer synthesis. Its acrylic acid component allows for radical polymerization, leading to the development of new polymeric materials with tailored properties. These polymers can be utilized in coatings, adhesives, and other industrial applications due to their enhanced mechanical strength and thermal stability .
Coatings and Adhesives
The incorporation of this compound into coatings can improve adhesion properties and resistance to environmental factors. Studies have shown that pyrazole-based polymers exhibit improved performance characteristics compared to traditional coatings, making them suitable for use in harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the pyrazole ring may interact with enzyme active sites, while the acrylic acid moiety can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 : (2E)-3-{1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid
- Molecular Formula : C₁₅H₁₃Cl₂N₂O₂
- Key Difference : 2,6-Dichlorobenzyl substituent instead of 2-chlorobenzyl.
- Impact: The additional chlorine atom increases molecular weight (323.9 g/mol vs. ~289.7 g/mol for the target compound) and lipophilicity (logP ~3.5 vs.
Compound 2 : (2E)-3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid
- Molecular Formula : C₁₅H₁₄FN₂O₂
- Key Difference : 4-Fluorophenyl substituent instead of 2-chlorobenzyl.
- Impact : Fluorine’s electronegativity alters electronic properties, reducing steric bulk compared to chlorine. The lower molecular weight (273.3 g/mol) and higher polarity may improve solubility in polar solvents .
Compound 3 : (2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
- Molecular Formula : C₁₈H₂₀N₂O₃
- Key Difference : Methoxy-substituted phenyl ring and pyrazole attached via a methylene bridge.
- Impact: The methoxy group enhances electron density, reducing acrylic acid acidity (pKa ~4.5–5.5) and improving solubility in ethanol and dichloromethane .
Compound 4 : N-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Molecular Formula : C₁₇H₁₈ClN₅O
- Key Difference : Carboxamide replaces acrylic acid.
- Impact : Loss of acidic proton eliminates ionic interactions but introduces hydrogen-bonding capability. Higher molecular weight (343.8 g/mol) and logP (~3.2) suggest improved blood-brain barrier penetration .
Compound 5 : 1-[(2-Chlorophenyl)Methyl]-N,3,5-trimethyl-1H-pyrazole-4-methanamine
- Molecular Formula : C₁₄H₁₈ClN₃
- Key Difference : Amine substituent instead of acrylic acid.
- Lower molecular weight (263.8 g/mol) favors pharmacokinetic properties .
Data Table: Key Properties of Target Compound and Analogues
*Estimated based on structural analysis; exact formula may vary.
Research Findings and Trends
- Electronic Effects : Chlorine and fluorine substituents increase electron-withdrawing effects, stabilizing the acrylic acid’s deprotonated form and enhancing interactions with basic residues in enzymes .
- Solubility : Methoxy and amine groups improve solubility in organic solvents, while halogenated derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
- Biological Activity : Carboxamide and amine derivatives show promise in kinase inhibition studies, whereas acrylic acid derivatives are explored as COX-2 inhibitors due to their acidic moiety .
Biological Activity
(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid, with the chemical formula C15H15ClN2O2 and CAS number 956740-87-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.
- Molecular Weight : 290.74 g/mol
- Boiling Point : Approximately 469.4 °C (predicted)
- Density : 1.23 g/cm³ (predicted)
- pKa : 4.17 (predicted)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.
In Vitro Studies
A study conducted on various pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Significant reduction |
| Ciprofloxacin | N/A | N/A | Reference |
The study also indicated that these compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies.
Cytotoxicity Assays
In vitro assays on various cancer cell lines revealed promising results. For instance, the compound showed IC50 values in the low micromolar range against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7), with values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| HCT-116 | 1.9 | Doxorubicin: 3.23 |
| MCF-7 | 2.3 | Doxorubicin: 3.23 |
The compound's mechanism of action includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in DNA replication and synthesis .
Other Biological Activities
In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects and potential neuroprotective activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole intermediates and acrylic acid derivatives. Key steps include:
- Substitution : The 2-chlorobenzyl group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (2E)-isomer selectively .
- Yield Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of pyrazole to acrylic acid) can improve yields.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : The (2E)-configuration is confirmed by coupling constants (J = 15–16 Hz for trans-olefin protons) and shifts for the pyrazole methyl groups (δ 2.2–2.5 ppm) .
- IR : The carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) are diagnostic .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates the molecular formula (C₁₆H₁₆ClNO₂ requires m/z 313.0874).
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or cyclooxygenases (COX-1/COX-2) using fluorescence-based assays. Pyrazole derivatives often target these enzymes .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do substituents (e.g., 2-chlorobenzyl, methyl groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze electron density distribution. The 2-chlorobenzyl group increases electrophilicity at the pyrazole C4 position, enhancing nucleophilic attack susceptibility .
- Hammett Studies : Compare reaction rates of derivatives with varying substituents to quantify electronic effects (σₚ values) .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemical assignments?
- Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Mo Kα radiation, 100 K) unambiguously confirms the (2E)-configuration and pyrazole ring planarity. Compare bond lengths (C=C: ~1.34 Å) and torsion angles to rule out tautomerism .
- Cambridge Structural Database (CSD) : Cross-reference with similar pyrazole-acrylic acid structures (e.g., CSD refcode: ABCDEF) to validate geometry .
Q. What strategies address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ determinations under standardized conditions (pH 7.4, 37°C) to minimize variability.
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to assess if inconsistent activity arises from rapid degradation .
- SAR Analysis : Synthesize analogs (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate structural contributors to activity .
Q. How can computational modeling predict binding modes of this compound with potential protein targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) using flexible ligand/rigid receptor protocols. Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex (RMSD < 2.0 Å indicates stable binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
